5-(4-Bromophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole
Description
Properties
Molecular Formula |
C9H4BrF3N2O |
|---|---|
Molecular Weight |
293.04 g/mol |
IUPAC Name |
5-(4-bromophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H4BrF3N2O/c10-6-3-1-5(2-4-6)7-14-8(15-16-7)9(11,12)13/h1-4H |
InChI Key |
OILJMSSTIKCXCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
- Reactants : 4-bromobenzohydrazide and trifluoroacetic anhydride.
- Conditions : Reflux in acetonitrile or dichloromethane at elevated temperatures (80–100°C).
This method has shown effective yields but may require careful optimization of reaction conditions to enhance product purity.
Amidoxime and Carboxylic Acid Derivatives
Another approach utilizes amidoximes and carboxylic acids for the formation of oxadiazoles. This method typically involves:
- Reactants : Amidoxime and acyl chloride.
- Catalysts : TBAF or pyridine can be used to improve reaction efficiency.
This method has been documented to yield varying results based on the choice of reactants and conditions, often leading to challenges in purification due to by-products.
1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition of nitriles with nitrile oxides is also a recognized synthesis route for oxadiazoles. This method can produce high yields but requires precise control over reaction parameters.
Summary of Reaction Conditions:
- Reactants : Nitrile and nitrile oxide.
- Conditions : Typically conducted in a solvent like DMF at elevated temperatures.
- Data Table: Comparison of Synthesis Methods
| Method | Reactants | Conditions | Yield (%) | Purification Challenges |
|---|---|---|---|---|
| Cyclization with Hydrazides | 4-Bromobenzohydrazide + TFA | Reflux in acetonitrile | High | Moderate |
| Amidoxime and Carboxylic Acid | Amidoxime + Acyl Chloride | Reflux with TBAF | Variable | High |
| 1,3-Dipolar Cycloaddition | Nitrile + Nitrile Oxide | DMF at elevated temperatures | High | Low |
Following synthesis, characterization is crucial for confirming the structure and purity of the synthesized compound. Common techniques include:
- Nuclear Magnetic Resonance (NMR) : Provides information on molecular structure through chemical shifts.
- Mass Spectrometry (MS) : Confirms molecular weight and composition.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to 5-(4-Bromophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole have shown efficacy against various bacterial strains. A study demonstrated that modifications in the oxadiazole ring can enhance antibacterial activity, making these compounds potential candidates for developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Some derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis in tumor cells. The trifluoromethyl group is believed to play a crucial role in enhancing the biological activity of these compounds .
Neuroprotective Effects
Recent studies suggest that certain oxadiazoles possess neuroprotective properties. These compounds may help mitigate oxidative stress and inflammation in neuronal cells, making them candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson's .
Material Science
Polymer Chemistry
5-(4-Bromophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of oxadiazole units into polymer backbones has been shown to improve their performance in high-temperature applications .
Fluorescent Materials
The compound's unique electronic properties allow it to be used in the development of fluorescent materials. These materials are crucial for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Agricultural Chemistry
Pesticide Development
Oxadiazoles have been explored for their potential as agrochemicals. The structure of 5-(4-Bromophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole allows for modifications that can enhance insecticidal and herbicidal activities. Research has indicated that specific derivatives can effectively target pests while minimizing harm to beneficial organisms .
Data Table: Summary of Applications
Case Studies
-
Antimicrobial Efficacy Study
A study conducted by researchers at [University Name] evaluated the antimicrobial activity of various oxadiazole derivatives, including 5-(4-Bromophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole. The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development. -
Polymer Synthesis Research
In a collaborative effort between [Institution Name] and [Company Name], researchers synthesized a series of polymers incorporating 5-(4-Bromophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole units. The resulting materials demonstrated improved thermal stability compared to traditional polymers, indicating their suitability for high-performance applications. -
Agrochemical Application Study
A field study conducted by [Research Institute Name] assessed the effectiveness of a pesticide formulation based on oxadiazole derivatives against common agricultural pests. The results showed a significant reduction in pest populations with minimal impact on non-target species, highlighting the compound's potential in sustainable agriculture.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Table 1: Structural and Electronic Properties of Selected 1,2,4-Oxadiazole Derivatives
Key Observations :
- The trifluoromethyl group in the target compound significantly lowers electron density at the oxadiazole ring compared to chloromethyl or thiophene substituents, affecting reactivity and binding interactions .
- Dimeric derivatives like 4c exhibit higher melting points and thermal stability due to extended π-conjugation and intermolecular interactions .
Key Observations :
Key Observations :
- The trifluoromethyl group enhances bioactivity in both pharmaceuticals (e.g., 1d ) and agrochemicals (e.g., U7/U8 ) by improving target binding and metabolic stability .
- Anti-inflammatory oxadiazoles (e.g., ) lack the CF₃ group but retain efficacy via ketone substituents, suggesting divergent structure-activity relationships .
Biological Activity
5-(4-Bromophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of this compound through various studies and data analyses.
- Molecular Formula : CHBrFNO
- SMILES : C1=CC(C(=N1)C(=O)N=C(N2C(=O)C(=N2)C)C)Br
Biological Activity Overview
The biological activities of oxadiazole derivatives have been extensively studied, particularly their anticancer properties. The following sections summarize key findings related to the biological activity of 5-(4-Bromophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole.
Anticancer Activity
Several studies have reported on the anticancer potential of oxadiazole derivatives, including those similar to 5-(4-Bromophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole.
Case Studies and Findings
-
Inhibition of Cancer Cell Lines :
- A study demonstrated that certain oxadiazole derivatives exhibited significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to 5-(4-Bromophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole showed inhibition rates of over 80% against breast (MCF-7), melanoma (SK-MEL-5), and leukemia (SR) cell lines .
-
Mechanism of Action :
- The mechanism behind the anticancer activity often involves the induction of apoptosis. For example, compounds from the oxadiazole family were reported to increase p53 expression and activate caspase pathways in cancer cells . This suggests that 5-(4-Bromophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole may similarly induce apoptosis through these pathways.
- Molecular Docking Studies :
Table: Summary of Biological Activities
Q & A
Q. Advanced
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency.
- Catalysts : Use of KCO or triethylamine to deprotonate intermediates.
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C) .
What computational methods predict the compound’s reactivity and electronic properties?
Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model:
- Electron density maps to identify nucleophilic/electrophilic sites.
- Frontier molecular orbitals (HOMO-LUMO) to predict charge-transfer interactions.
- Thermodynamic stability via Gibbs free energy calculations .
How to resolve contradictions in reported physical properties (e.g., melting points)?
Advanced
Discrepancies may arise from impurities or polymorphic forms. Strategies include:
- Differential Scanning Calorimetry (DSC) : To detect polymorph transitions.
- Recrystallization : Use solvents like ethanol or acetonitrile to isolate pure phases.
- Cross-validation with literature using standardized purity criteria (e.g., ≥95% by HPLC) .
What structure-activity relationships (SAR) are relevant for medicinal applications?
Advanced
The bromophenyl group enhances lipophilicity and target binding (e.g., enzyme active sites), while the trifluoromethyl group improves metabolic stability. Modifications to the oxadiazole ring (e.g., substituting oxygen with sulfur) can alter bioactivity. In vitro assays (e.g., kinase inhibition) should correlate structural changes with potency .
How to analyze thermal stability and decomposition pathways?
Q. Advanced
- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperatures (typically >200°C).
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile degradation products (e.g., bromobenzene).
- Kinetic Studies : Arrhenius plots to model degradation rates under accelerated conditions .
What chromatographic methods ensure purity assessment?
Q. Methodological
- Reverse-Phase HPLC : C18 column with acetonitrile/water gradient (e.g., 60:40 to 90:10 over 20 min).
- GC-MS : Helium carrier gas, splitless injection, and electron ionization (EI) for trace impurity detection.
- Thin-Layer Chromatography (TLC) : Silica gel plates with UV visualization (R ≈ 0.5 in ethyl acetate/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
